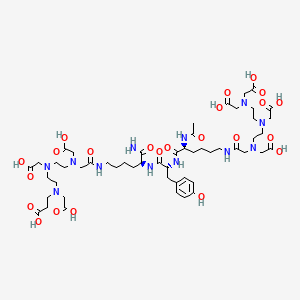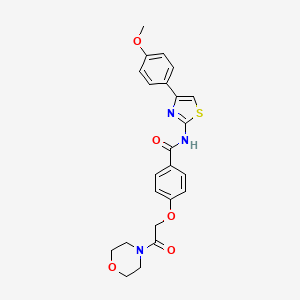
SBI-477 analog
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SBI993 is a chemical compound known for its enhanced potency and pharmacokinetic properties conducive to in vivo bioavailability. It is an analog of SBI477 and is primarily used in scientific research to promote insulin signaling through the inhibition of the transcription factor MondoA .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SBI993 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes:
Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.
Functional group modifications: Introduction of various functional groups to the core structure to enhance its biological activity and pharmacokinetic properties.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve the desired purity.
Industrial Production Methods
Industrial production of SBI993 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key steps include:
Bulk synthesis: Large-scale reactions are carried out in industrial reactors.
Purification and isolation: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure high purity.
Quality control: Rigorous quality control measures are implemented to ensure consistency and compliance with regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
SBI993 undergoes various chemical reactions, including:
Oxidation: SBI993 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Substitution reactions are used to introduce different substituents into the molecule, enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed under controlled conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions include various derivatives of SBI993 with modified functional groups, which can exhibit different biological activities and pharmacokinetic properties .
Aplicaciones Científicas De Investigación
SBI993 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of the transcription factor MondoA and its effects on insulin signaling.
Biology: Employed in cellular and molecular biology research to investigate the regulation of gene expression and metabolic pathways.
Medicine: Potential therapeutic applications in the treatment of metabolic disorders such as diabetes, due to its ability to enhance insulin signaling.
Industry: Utilized in the development of new pharmacological agents and as a reference compound in drug discovery
Mecanismo De Acción
SBI993 exerts its effects by inhibiting the transcription factor MondoA, which plays a crucial role in regulating glucose metabolism and insulin signaling. By inhibiting MondoA, SBI993 enhances insulin signaling, leading to improved glucose uptake and utilization in cells. This mechanism involves the downregulation of genes such as thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4), which are involved in metabolic regulation .
Comparación Con Compuestos Similares
Similar Compounds
SBI477: The parent compound of SBI993, known for its role in inhibiting MondoA.
TXNIP inhibitors: Compounds that inhibit thioredoxin-interacting protein, which is also involved in glucose metabolism.
ARRDC4 inhibitors: Compounds targeting arrestin domain-containing 4, another regulator of metabolic pathways.
Uniqueness of SBI993
SBI993 is unique due to its enhanced potency and improved pharmacokinetic properties compared to its analogs. It exhibits better in vivo bioavailability, making it a more effective tool for scientific research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C23H23N3O5S |
|---|---|
Peso molecular |
453.5 g/mol |
Nombre IUPAC |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-morpholin-4-yl-2-oxoethoxy)benzamide |
InChI |
InChI=1S/C23H23N3O5S/c1-29-18-6-2-16(3-7-18)20-15-32-23(24-20)25-22(28)17-4-8-19(9-5-17)31-14-21(27)26-10-12-30-13-11-26/h2-9,15H,10-14H2,1H3,(H,24,25,28) |
Clave InChI |
UKNHANIKZCMGDY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OCC(=O)N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


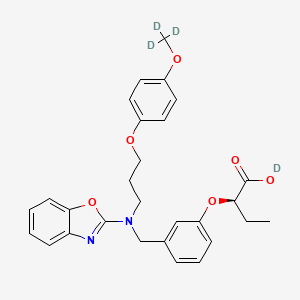
![ethyl 3-[2-(4-methoxyphenyl)ethyl]-2H-azirine-2-carboxylate](/img/structure/B15135588.png)
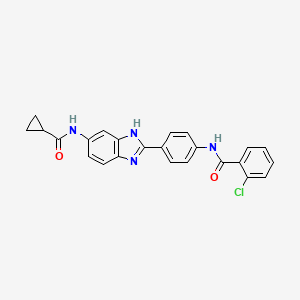
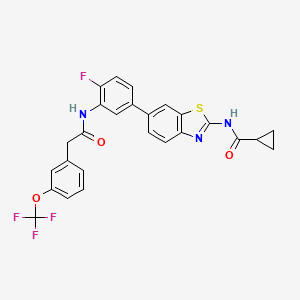
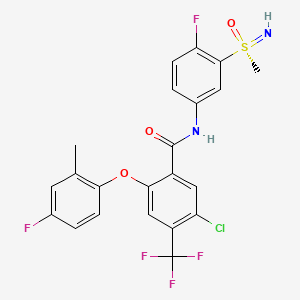
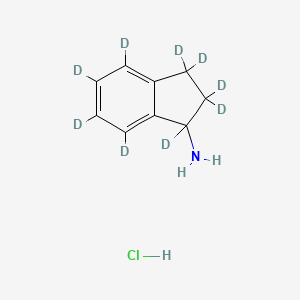




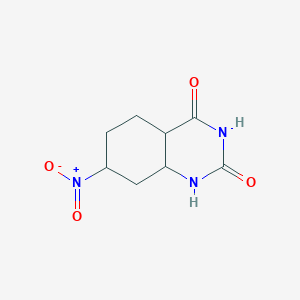
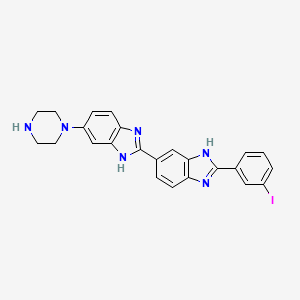
![N-[3-cyano-4-(4-methoxyphenyl)-5-oxo-4H-pyrano[2,3-b]chromen-2-yl]acetamide](/img/structure/B15135665.png)
